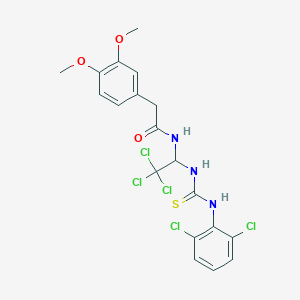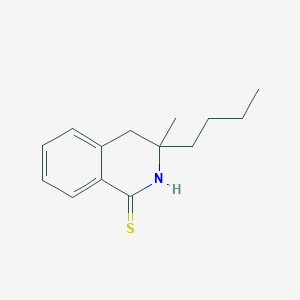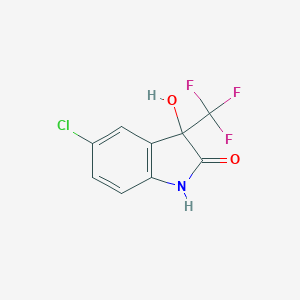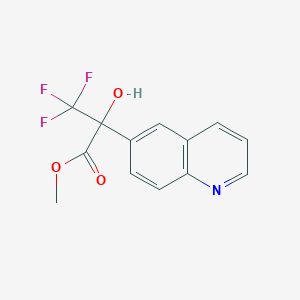
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including methoxy, trichloromethyl, and thiourea groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Methoxy Phenyl Group:
Introduction of the Trichloromethyl Group: This can be achieved through chlorination reactions using reagents like trichloromethyl chloroformate.
Thiourea Formation: The thiourea group can be introduced by reacting an amine with thiocyanate or isothiocyanate.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Halogenated or nucleophilically substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C19H18Cl5N3O3S |
|---|---|
Molekulargewicht |
545.7g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H18Cl5N3O3S/c1-29-13-7-6-10(8-14(13)30-2)9-15(28)25-17(19(22,23)24)27-18(31)26-16-11(20)4-3-5-12(16)21/h3-8,17H,9H2,1-2H3,(H,25,28)(H2,26,27,31) |
InChI-Schlüssel |
OETFYMJRFJHEGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [3-hydroxy-2-oxo-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399923.png)






![Ethyl 4-[2-(2-hydroxy-2-isopentyl-5-methylhexanoyl)-1-phenylhydrazino]-4-oxobutanoate](/img/structure/B399938.png)

![5-bromo-N'-[3,4-dihydrospiro(isoquinoline-3,1'-cyclopentane)-1-yl]benzohydrazide](/img/structure/B399940.png)


![1-[4-(Methylsulfanyl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B399945.png)

